3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
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Overview
Description
3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzoate group and a phenyl group linked through an imino-methyl bridge, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenoxyacetic acid with acetamide to form the corresponding acetamido derivative. This intermediate is then reacted with an appropriate aldehyde to form the imino-methyl bridge. Finally, the resulting compound is esterified with 3-fluorobenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl and fluorobenzoate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-FLUOROBENZOATE: Similar structure but with a different fluorobenzoate position.
3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-CHLOROBENZOATE: Contains a chlorobenzoate group instead of a fluorobenzoate group.
Uniqueness
The uniqueness of 3-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19FN2O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H19FN2O4/c1-16-8-10-20(11-9-16)29-15-22(27)26-25-14-17-4-2-7-21(12-17)30-23(28)18-5-3-6-19(24)13-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
WYTRWSKCZYTUPV-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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